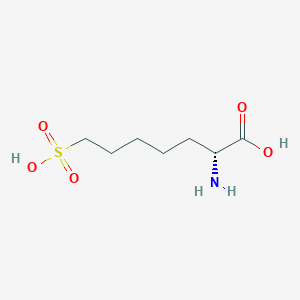

(2R)-2-Amino-7-sulfoheptanoic acid

Description

Properties

CAS No. |

85685-92-3 |

|---|---|

Molecular Formula |

C7H15NO5S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

(2R)-2-amino-7-sulfoheptanoic acid |

InChI |

InChI=1S/C7H15NO5S/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H,11,12,13)/t6-/m1/s1 |

InChI Key |

KJCWYZHOLYKFOH-ZCFIWIBFSA-N |

Isomeric SMILES |

C(CC[C@H](C(=O)O)N)CCS(=O)(=O)O |

Canonical SMILES |

C(CCC(C(=O)O)N)CCS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with (2R)-2-Amino-7-sulfoheptanoic acid:

*Formula inferred from structural analysis.

Functional Group Analysis

- Sulfonic Acid (-SO₃H) vs. Sulfanyl (-SH) : The target compound’s sulfonic acid group is strongly acidic (pKa ~1), enhancing water solubility and ionic interactions. In contrast, sulfanyl (thiol) groups in DDW and U2M are less acidic (pKa ~10) and more prone to oxidation or disulfide bond formation .

- Amino Group Position: DDW features an amino group at C7, whereas the target and U2M have it at C2. This positional difference may influence hydrogen-bonding patterns and biological activity.

Stereochemical and Backbone Differences

- Chirality: The target compound’s R-configuration at C2 contrasts with U2M’s S-configuration.

- Backbone Length : DDW has an additional methyl group in its sulfanylmethyl substituent (C8 vs. C7 in the target), which may alter hydrophobicity and steric interactions .

Q & A

Q. What are the established methods for synthesizing (2R)-2-Amino-7-sulfoheptanoic acid, and how can enantiomeric purity be ensured?

Synthesis typically involves multi-step strategies with chiral resolution or asymmetric catalysis. For example, protecting-group chemistry (e.g., Fmoc or Boc groups) is critical to preserve stereochemistry during sulfonation and amino acid coupling steps. Enzymatic methods using aminotransferases or dehydrogenases can enhance enantioselectivity, as seen in analogous chiral amino acid syntheses . Enantiomeric purity is validated via chiral HPLC or circular dichroism spectroscopy.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in structural studies of related sulfanyl-methyl amino acids . Complementary methods include nuclear Overhauser effect (NOE) NMR experiments and chiral derivatization coupled with mass spectrometry .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

High-resolution mass spectrometry (HR-MS) and elemental analysis confirm molecular composition. Purity is assessed via reverse-phase HPLC with UV/Vis or evaporative light scattering detection. Sulfonic acid group presence is verified using FT-IR (stretching at ~1040 cm⁻¹ for S=O) and ¹H-NMR (chemical shifts for sulfonate protons at δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. How does the sulfonic acid group in this compound influence its solubility and interaction with biological targets?

The sulfonic acid moiety enhances hydrophilicity, reducing passive membrane permeability but improving solubility in aqueous buffers (critical for in vitro assays). Computational docking studies suggest the sulfo group participates in ionic interactions with positively charged residues in enzyme active sites, as observed in sulfonamide-containing enzyme inhibitors .

Q. What in vitro or in vivo models are suitable for studying the neuroprotective or metabolic effects of this compound?

Neuroprotection can be evaluated in primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂ or Aβ oligomers). For metabolic studies, rodent models of insulin resistance or hyperlipidemia are appropriate. Dose-response experiments should include LC-MS/MS quantification of the compound in plasma and tissues to correlate exposure with effects .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, buffer composition) or impurity profiles. Rigorous batch-to-batch purity analysis (e.g., HPLC-MS) and standardized protocols (e.g., fixed incubation times) are essential. Meta-analyses of dose-response curves across studies can identify consistent trends .

Q. What computational chemistry approaches are effective in predicting the interaction between this compound and enzymatic targets?

Molecular dynamics (MD) simulations can model sulfonate group flexibility during binding. Quantum mechanics/molecular mechanics (QM/MM) methods are useful for studying reaction mechanisms, such as proton transfer in enzyme active sites. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.